molecular formula C10H19NO B1507744 Trans-4-(cyclopropylmethoxy)cyclohexanamine CAS No. 919799-80-7

Trans-4-(cyclopropylmethoxy)cyclohexanamine

Cat. No.: B1507744
CAS No.: 919799-80-7
M. Wt: 169.26 g/mol
InChI Key: VQVVFYUZDFOHRA-UHFFFAOYSA-N
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Description

Trans-4-(cyclopropylmethoxy)cyclohexanamine: is a chemical compound with the molecular formula C10H19NO . It is a cyclohexanamine derivative where a cyclopropylmethoxy group is attached to the fourth carbon of the cyclohexane ring. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(cyclopropylmethoxy)cyclohexanamine typically involves the following steps:

  • Starting Material: : Cyclohexanone is often used as the starting material.

  • Formation of Cyclopropylmethoxy Group: : The cyclopropylmethoxy group is introduced through a reaction with cyclopropylmethyl halide.

  • Reduction: : The resulting compound undergoes reduction to form the amine group.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Trans-4-(cyclopropylmethoxy)cyclohexanamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: : The compound can be reduced to form other derivatives.

  • Substitution: : The cyclopropylmethoxy group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Amine Oxides: : Resulting from the oxidation of the amine group.

  • Reduced Derivatives: : Formed through the reduction of the compound.

  • Substituted Derivatives: : Resulting from substitution reactions involving the cyclopropylmethoxy group.

Scientific Research Applications

Trans-4-(cyclopropylmethoxy)cyclohexanamine: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate its effects on biological systems.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-4-(cyclopropylmethoxy)cyclohexanamine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to produce a biological response.

Comparison with Similar Compounds

Trans-4-(cyclopropylmethoxy)cyclohexanamine: can be compared with other similar compounds such as cyclohexanone , cyclopropylmethanol , and cyclohexylamine . Its uniqueness lies in the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties compared to these compounds.

List of Similar Compounds

  • Cyclohexanone

  • Cyclopropylmethanol

  • Cyclohexylamine

Properties

IUPAC Name

4-(cyclopropylmethoxy)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-10H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVVFYUZDFOHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734471
Record name 4-(Cyclopropylmethoxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919799-80-7
Record name 4-(Cyclopropylmethoxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trans-4-(cyclopropylmethoxy)cyclohexanamine
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Trans-4-(cyclopropylmethoxy)cyclohexanamine

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